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molecular formula C6H3F3 B1201519 1,3,5-Trifluorobenzene CAS No. 372-38-3

1,3,5-Trifluorobenzene

Cat. No. B1201519
M. Wt: 132.08 g/mol
InChI Key: JXUKFFRPLNTYIV-UHFFFAOYSA-N
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Patent
US07595426B2

Procedure details

Palladium on carbon (10%, 300 mg), aqueous sodium hydroxide solution (35% strength, 26.5 g, 232 mmol, 3.7 equivalents), 62 g of water and 1,3,5-trichloro-2,4,6-trifluorobenzene (15 g, 62 mmol) were placed in a pressure vessel. After flushing with nitrogen, the pressure vessel was heated to 140° C. and pressurized with 30 bar of hydrogen. A hydrogen pressure of 30 bar was maintained at 140° C. for 12 hours. After cooling to 20-25° C., the pressure vessel was depressurized. The reaction solution was subjected to an azeotropic distillation via a distillation attachment; the distillate went over at a temperature of 99.5° C. After separation of the phases, the lower organic phase comprised the title compound. Washing with water and drying gave 8.05 g of 1,3,5-trifluorobenzene (98% of theory).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
62 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[C:4]1[C:9]([F:10])=[C:8](Cl)[C:7]([F:12])=[C:6](Cl)[C:5]=1[F:14]>[Pd].O>[F:10][C:9]1[CH:4]=[C:5]([F:14])[CH:6]=[C:7]([F:12])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1F)Cl)F)Cl)F
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
62 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
A hydrogen pressure of 30 bar was maintained at 140° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20-25° C.
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was subjected to an azeotropic distillation via a distillation attachment
CUSTOM
Type
CUSTOM
Details
went over at a temperature of 99.5° C
CUSTOM
Type
CUSTOM
Details
After separation of the phases
WASH
Type
WASH
Details
Washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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